molecular formula C10H10N2OS B15103842 5-(Phenoxymethyl)thiazol-2-amine

5-(Phenoxymethyl)thiazol-2-amine

Cat. No.: B15103842
M. Wt: 206.27 g/mol
InChI Key: MKVDPXWTZPCISR-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a phenoxymethyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)thiazol-2-amine typically involves the reaction of α-haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide under basic conditions . The reaction can be carried out using microwave-assisted synthesis to improve yield and reduce reaction time .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

5-(Phenoxymethyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenoxymethyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxymethyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-(phenoxymethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N2OS/c11-10-12-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12)

InChI Key

MKVDPXWTZPCISR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=C(S2)N

Origin of Product

United States

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